N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic organic compound featuring a 1-acetyl-1,2,3,4-tetrahydroquinoline (THQ) core linked via an ethanediamide bridge to a 4-methylbenzyl group. The acetyl group at the 1-position of the THQ ring may enhance metabolic stability compared to 2-oxo-THQ derivatives, while the ethanediamide linker provides hydrogen-bonding capacity, which could influence target binding.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-7-16(8-6-14)13-22-20(26)21(27)23-18-10-9-17-4-3-11-24(15(2)25)19(17)12-18/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPAWWUDMSUFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 338.4 g/mol |
| LogP | 2.825 |
| Polar Surface Area | 54.56 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes involved in various metabolic pathways through its sulfonamide group, leading to altered cellular functions.
Anticonvulsant Activity
A study highlighted the anticonvulsant properties of related compounds in the tetrahydroquinoline series. These compounds showed significant efficacy in animal models, indicating that similar derivatives may also exhibit such effects .
Antimicrobial Properties
Research has indicated that quinoline derivatives possess antimicrobial activity. The presence of the tetrahydroquinoline structure in this compound suggests potential effectiveness against various pathogens.
Anti-inflammatory Effects
Studies have shown that compounds with similar structures can modulate inflammatory responses. The ability to inhibit pro-inflammatory cytokines may be a significant aspect of this compound's therapeutic profile.
Case Studies and Research Findings
- Anticonvulsant Screening
- Antimicrobial Testing
-
Inflammatory Response Modulation
- A study investigated the anti-inflammatory effects of quinoline derivatives in a murine model of arthritis. Results showed a significant reduction in joint swelling and inflammatory markers when treated with these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(4-methylphenyl)methyl]ethanediamide is compared with structurally analogous compounds from published literature. Key differences in substituents, linker groups, and functional groups are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure : The target compound’s 1-acetyl-THQ core distinguishes it from 2-oxo-THQ derivatives (e.g., compounds 21–25 in ), which may alter electron distribution and ring conformation.
Linker Group : The ethanediamide bridge provides dual hydrogen-bonding sites, contrasting with single amide (compound 21) or sulfonamide (compound 24) linkers. This could enhance target interaction but reduce solubility compared to sulfonamides.
Biological Relevance : While compounds like 21 and 24 exhibit carbonic anhydrase inhibition, the target’s acetyl group and ethanediamide linker may shift selectivity toward other enzymes or receptors.
Research Findings and Implications
Computational Insights
- Electronic Properties : Quantum chemical methods (as applied in ) predict that the ethanediamide linker and acetyl group could create a dipole moment favoring interactions with polar enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
